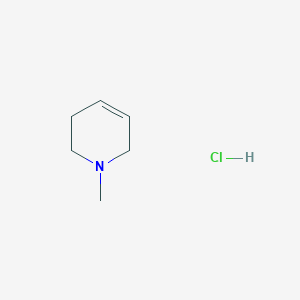

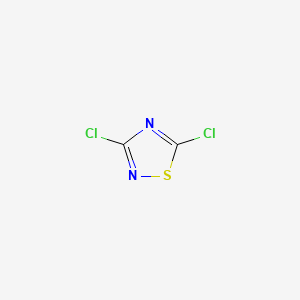

3,5-Dichloro-1,2,4-thiadiazole

Vue d'ensemble

Description

3,5-Dichloro-1,2,4-thiadiazole is a heterocyclic compound that is part of the thiadiazole family. Thiadiazoles are known for their wide range of biological activities, including fungicidal properties, as well as their potential use in various chemical applications such as corrosion inhibition and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the cyclization of linear organic precursors. For instance, 3,5-disubstituted 1,2,4-thiadiazoles can be prepared through oxidative dimerization of thioamides using electrophilic reagents or by reactions with N-bromosuccinimide (NBS) . Another method includes the metal-free synthesis of 5-amino-1,2,4-thiadiazoles from isothiocyanates using iodine-mediated oxidative C-N and N-S bond formations in water . These methods provide high yields and can be environmentally friendly due to the use of water as a solvent.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been elucidated using various spectroscopic techniques and X-ray diffraction crystallography. For example, the crystal structure of a 1,3,4-thiadiazole derivative was determined, revealing intermolecular hydrogen bonds and weak intermolecular interactions that contribute to the stability of the crystal . Similarly, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, and its electronic properties were analyzed using density functional theory (DFT) calculations, which showed good agreement with experimental data .

Chemical Reactions Analysis

Thiadiazoles can undergo various chemical reactions, including ring opening when treated with metal amides. This process can lead to the formation of stable synthons that can be further transformed into disubstituted thiadiazole derivatives . Additionally, the molecular cation of a dichloro-thiadiazole can fragment to form nitrile N-sulfides and other ions, as revealed by mass spectrometry studies and computational calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be tuned by modifying their structure. For instance, the introduction of peripheral n-alkoxy chains can lead to liquid-crystalline properties with wide mesomorphic temperature ranges . The corrosion inhibition properties of thiadiazoles have been studied, showing that certain derivatives can effectively inhibit the corrosion of mild steel in acidic solutions . Moreover, the biological and pharmacological activities of thiadiazoles are well-documented, with many compounds exhibiting anticancer, antibacterial, antifungal, and anti-inflammatory effects, among others .

Applications De Recherche Scientifique

Synthesis and Characterization

- Oxidative Dimerization of Thioamides : 3,5-Disubstituted 1,2,4-thiadiazoles, including 3,5-Dichloro-1,2,4-thiadiazole, have been synthesized through the oxidative dimerization of thioamides using various electrophilic reagents. This method offers high yields and room temperature reactions (Takikawa et al., 1985).

- Suzuki-Miyaura Coupling Reactions : 3,5-Dichloro-1,2,4-thiadiazole has been used in Suzuki-Miyaura coupling reactions with arylboronic acids to produce 5-aryl-3-chloro-1,2,4-thiadiazoles and 3,5-diaryl-1,2,4-thiadiazoles, depending on the reaction conditions. This demonstrates its versatility in synthesizing various substituted thiadiazoles (Farahat & Boykin, 2012).

- Key Intermediate for Therapeutic Agents : 3,5-Diiodo-1,2,4-thiadiazole, a related compound, serves as a key intermediate for synthesizing various thiadiazole-based therapeutic agents. Its high selectivity in cross-coupling reactions makes it a valuable starting material in medicinal chemistry (Boulhaoua et al., 2019).

Applications in Corrosion Inhibition and Material Science

- Corrosion Inhibition of Mild Steel : Certain thiadiazoles, including those derived from 3,5-Dichloro-1,2,4-thiadiazole, have been studied as corrosion inhibitors for mild steel in acidic environments. Their effectiveness is evidenced by various methods including electrochemical impedance spectroscopy and quantum chemical studies (Lebrini et al., 2005).

- Chemisorption at Interfaces : Investigations into thiadiazole derivatives reveal their capability for chemisorption at interfaces, particularly in corrosion inhibition processes. This underlines their significance in material science applications (Bentiss et al., 2007).

Biologically Active Compounds and Anticancer Potential

- Biological and Pharmacological Activities : 1,3,4-Thiadiazole compounds, closely related to 3,5-Dichloro-1,2,4-thiadiazole, exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. Their molecular targets include various enzymes, indicating their potential in developing novel therapeutic agents (Matysiak, 2015).

- Anticancer Activity : Specific 3,5-bis(indolyl)-1,2,4-thiadiazoles, structurally related to 3,5-Dichloro-1,2,4-thiadiazole, have been synthesized and demonstrated cytotoxicity against human cancer cell lines. This underscores the potential of thiadiazole derivatives in cancer treatment (Kumar et al., 2011).

Safety and Hazards

3,5-Dichloro-1,2,4-thiadiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

Thiadiazole derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anticancer properties . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Therefore, future research could focus on exploring cytotoxic compounds within the category of 1,3,4-thiadiazole derivatives .

Mécanisme D'action

Target of Action

It’s worth noting that 1,2,5-thiadiazole derivatives, which 3,5-dichloro-1,2,4-thiadiazole is a part of, are known to be potent and selective ligands at human 5-ht1a receptors .

Mode of Action

It has been observed that 3,5-dichloro-1,2,4-thiadiazole can react with different arylboronic acids under different suzuki-miyaura coupling conditions . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

It’s worth noting that 1,2,5-thiadiazole derivatives have been found to disrupt processes related to dna replication . This suggests that 3,5-Dichloro-1,2,4-thiadiazole may have a similar effect on biochemical pathways.

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in water , which may impact its bioavailability.

Result of Action

It’s worth noting that 1,2,5-thiadiazole derivatives have been found to inhibit replication of both bacterial and cancer cells . This suggests that 3,5-Dichloro-1,2,4-thiadiazole may have a similar effect.

Action Environment

It’s worth noting that the compound is slightly soluble in water , which suggests that its action may be influenced by the presence of water in its environment.

Propriétés

IUPAC Name |

3,5-dichloro-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2N2S/c3-1-5-2(4)7-6-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUHPOVLEQUFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369347 | |

| Record name | 3,5-dichloro-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2254-88-8 | |

| Record name | 3,5-dichloro-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dichloro-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic applications of 3,5-Dichloro-1,2,4-thiadiazole in organic chemistry?

A1: 3,5-Dichloro-1,2,4-thiadiazole serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. [] This compound readily reacts with arylboronic acids under varying conditions. At room temperature, it undergoes selective monosubstitution to yield 5-aryl-3-chloro-1,2,4-thiadiazoles. At elevated temperatures (toluene reflux), disubstitution occurs, producing 3,5-diaryl-1,2,4-thiadiazoles. This sequential coupling allows for the synthesis of diverse 1,2,4-thiadiazole derivatives with different aryl substituents, broadening the scope for developing novel compounds with potentially valuable properties. []

Q2: Beyond its use in organic synthesis, what other research applications does 3,5-Dichloro-1,2,4-thiadiazole have?

A2: 3,5-Dichloro-1,2,4-thiadiazole plays a crucial role in generating and studying highly reactive chemical species. Photolysis studies utilizing matrix isolation techniques with 3,5-dichloro-1,2,4-thiadiazole have provided evidence for the existence of novel pseudohalides like chloronitrile sulfide (ClCNS). [] This demonstrates the compound's utility in advancing our understanding of fundamental chemical principles and exploring new reactive intermediates.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

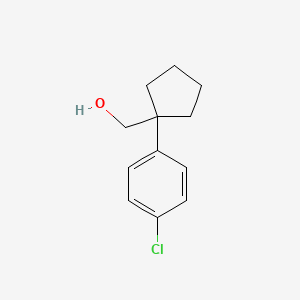

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)

![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)